4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one
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Description
4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H15Cl2N3O3 and its molecular weight is 392.24. The purity is usually 95%.
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Biological Activity
The compound 4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound can be illustrated as follows:
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the target molecule inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Breast Cancer
A study evaluated the effects of several pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that the tested pyrazoles exhibited cytotoxic effects, with some compounds showing synergistic effects when combined with doxorubicin, a standard chemotherapy drug. The study reported IC50 values indicating effective concentration ranges for inducing cell death in these lines .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound under discussion has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
The anti-inflammatory activity is primarily attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in mediating inflammatory responses. This mechanism was observed in various studies where pyrazole derivatives reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in treated cells .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored extensively. The compound has demonstrated activity against both bacterial and fungal pathogens.
Antibacterial Activity
In vitro studies have shown that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for inhibiting bacterial growth .
Antifungal Activity
Additionally, antifungal assays revealed that the compound could effectively inhibit the growth of various phytopathogenic fungi. The effectiveness was measured using standard methods such as disk diffusion and broth dilution techniques .
Summary of Biological Activities
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-10-13(9-21-15-7-11(19)3-6-16(15)24)18(25)23(22-10)12-4-5-14(20)17(8-12)26-2/h3-9,22,24H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPLDOCZLWHCKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2)Cl)OC)C=NC3=C(C=CC(=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.